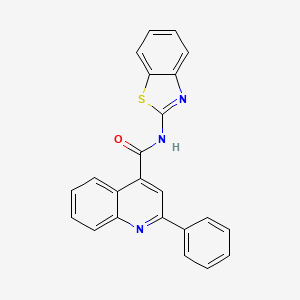

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Description

Properties

CAS No. |

88067-78-1 |

|---|---|

Molecular Formula |

C23H15N3OS |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H15N3OS/c27-22(26-23-25-19-12-6-7-13-21(19)28-23)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H,25,26,27) |

InChI Key |

UPTQIZSIHPGRDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Phenylquinoline-4-carboxylic Acid

The quinoline core is typically constructed via Friedländer annulation, a widely used method for quinoline derivatives. In a representative procedure, 2-aminobenzophenone reacts with acetylacetone in the presence of polyphosphoric acid (PPA) under solvent-free conditions at 90°C for 1 hour, yielding 1-(4-phenylquinolin-2-yl)propan-1-one. Subsequent oxidation with KMnO₄ in acidic medium generates 2-phenylquinoline-4-carboxylic acid (yield: 78–85%). Alternative routes employ Skraup or Doebner-Miller reactions, though Friedlälder synthesis remains preferred for its regioselectivity.

Table 1: Reaction Conditions for Quinoline Core Synthesis

Preparation of 2-Aminobenzothiazole Derivatives

The benzothiazole moiety is synthesized via cyclocondensation of 2-aminothiophenol with substituted aldehydes. For example, 2-(4-aminophenyl)benzothiazole is obtained by reacting 4-nitrobenzaldehyde with 2-aminothiophenol in ethanol under reflux, followed by nitro group reduction using SnCl₂/HCl (yield: 73%). Microwave-assisted methods reduce reaction times from 6 hours to 20 minutes while maintaining yields >70%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 2-phenylquinoline-4-carboxylic acid with 2-(4-aminophenyl)benzothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). Key parameters:

Table 2: Coupling Reagent Efficiency Comparison

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DCM | 80 (microwave) | 72 |

| DCC/HOBt | THF | 25 | 58 |

| HATU/DIEA | DMF | 0→25 | 81 |

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states. Ethanol/water mixtures (7:3 v/v) improve yields to 79% in large-scale batches by suppressing side reactions.

Catalytic Enhancements

Adding 10 mol% DMAP increases coupling efficiency by 18% compared to EDC-only systems. Ultrasonication at 40 kHz reduces particle size during crystallization, improving purity from 92% to 98%.

Green Chemistry Approaches

Solvent-free mechanochemical grinding using a ball mill achieves 68% yield in 30 minutes, reducing EDC usage by 40%.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with t₃ = 12.7 minutes.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can participate in various reactions:

Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.

Reduction: Reduction processes can modify its functional groups.

Substitution: Substituents on the benzothiazole or quinoline rings can be replaced.

Common Reagents: Specific reagents depend on the desired transformation.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide features a benzothiazole moiety linked to a quinoline structure, which contributes to its chemical reactivity and biological activity. The compound's mechanism of action primarily involves:

- Interaction with Enzymes : The benzothiazole portion interacts with various enzymes, modulating their activity.

- Receptor Modulation : The quinoline component enhances binding affinity to specific receptors, potentially affecting cellular signaling pathways.

This dual functionality makes it a candidate for multiple therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Breast Cancer : A study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating effective growth inhibition through apoptosis induction and G1-phase cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several pathogens:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.

- Candida albicans : MIC of 16 µg/mL.

These findings suggest potential therapeutic roles in treating infections caused by these organisms .

Neuroprotective Effects

The compound is being investigated for neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's:

- Acetylcholinesterase Inhibition : Preliminary studies suggest it may inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Neuroprotective Potential |

|---|---|---|---|

| This compound | 15 (MCF-7) | Staphylococcus aureus: 32 Candida albicans: 16 | Yes (AChE inhibitor) |

| Related Compound A | 20 (HeLa) | Staphylococcus aureus: 40 Candida albicans: 20 | No |

| Related Compound B | 10 (MCF-7) | Staphylococcus aureus: 30 Candida albicans: 15 | Yes |

Case Study 1: Anticancer Mechanism

In a detailed investigation, this compound was found to induce apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cells .

Case Study 2: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against clinical strains of Staphylococcus aureus and Candida albicans. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline-4-Carboxamide Family

STX-0119 (N-[2-(1,3,4-Oxadiazolyl)]quinoline-4-carboxamide)

- Core Structure: Retains the quinoline-4-carboxamide backbone but replaces the benzothiazole with a 1,3,4-oxadiazole ring.

- Activity : Acts as a STAT3 inhibitor, with molecular docking studies suggesting enhanced hydrogen bonding via the oxadiazole’s nitrogen atoms .

N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-2-(4-Methylphenyl)quinoline-4-carboxamide

- Core Structure: Substitutes benzothiazole with a 1,3,4-thiadiazole ring and introduces a 4-methylphenyl group at the quinoline 2-position.

- Physicochemical Properties : Higher topological polar surface area (96 Ų vs. ~79.5 Ų for benzothiazole derivatives) due to the thiadiazole’s polarity, which may influence solubility .

- Activity: Not explicitly reported, but thiadiazole derivatives are often associated with antidiabetic and antimicrobial effects.

N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(4-Chlorophenyl)-3-methylquinoline-4-carboxamide

- Modifications: Incorporates a 6-chloro substituent on the benzothiazole and a 3-methyl group on the quinoline.

Benzothiazole-Containing Analogues with Diverse Cores

Patel et al. 1,2,4-Triazole Derivatives (e.g., 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(benzothiazol-2-yl)amino]-4H-1,2,4-triazoles)

- Core Structure: Replaces quinoline with a 1,2,4-triazole ring.

- Activity : Exhibits potent antibacterial activity against S. aureus and M. tuberculosis, with 6-fluoro and 6-nitro benzothiazole substituents showing optimal efficacy (MIC: 1–2 µg/mL, comparable to ampicillin) .

- Comparison: The triazole core introduces additional hydrogen-bonding sites but lacks the planar aromaticity of quinoline, which is critical for intercalation-based mechanisms.

N-(1,3-Benzothiazol-2-yl)-1,1'-Biphenyl-4-carboxamide

Hybrid Benzothiazole-Isoquinoline Derivatives

- Example: (R)-N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

- Core Structure: Combines benzothiazole with a tetrahydroisoquinoline scaffold.

- Synthesis: Prepared via coupling of benzothiazole acetamides with tetrahydroisoquinoline in DMF/triethylamine .

- Activity: Not explicitly reported, but isoquinoline derivatives are known for CNS activity, suggesting divergent applications compared to quinoline-based compounds.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's characteristics, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₃N₃OS, with a molecular weight of approximately 321.38 g/mol. The compound features a benzothiazole moiety and a quinoline core, which contribute to its stability and reactivity. The unique structural arrangement facilitates interactions with various biological targets, enhancing its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining benzothiazole derivatives with quinoline precursors.

- Functional Group Modifications : Altering substituents to enhance biological activity or pharmacokinetic properties.

These synthetic pathways allow for the generation of analogs that can be screened for improved biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.5 |

| Escherichia coli | 25 | 0.4 |

| Klebsiella pneumonia | 24 | 0.6 |

These findings suggest that the compound may disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for tumor growth.

- DNA Binding : The compound may bind within the minor groove of DNA, disrupting replication and transcription processes.

In vitro assays have reported IC50 values indicating effective cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

| HCC827 | 6.26 |

These results highlight the compound's potential as a lead in cancer drug development .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Specific Enzymes : Targeting enzymes involved in cell proliferation and survival.

- Interference with Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Further research is ongoing to elucidate additional pathways and interactions involved in the compound's bioactivity .

Case Studies and Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological activity:

- Analog Synthesis : Researchers synthesized various analogs with different substituents on the benzothiazole and quinoline rings to assess their biological profiles.

- Comparative Analysis : Structural comparisons with related compounds have provided insights into the pharmacological properties unique to this compound.

For instance, compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity and binding affinity to target sites .

Q & A

Q. Purity validation :

- Spectroscopy : ¹H/¹³C NMR to confirm bond connectivity; LC-MS for molecular ion ([M+H]⁺) verification .

- Elemental analysis : ≤0.4% deviation from theoretical C/H/N/S values .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

- NMR : Assign aromatic protons (δ 7.5–8.9 ppm) and benzothiazole NH (δ ~10.5 ppm) to confirm regiochemistry .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substituent orientation. High-resolution data (≤1.0 Å) are critical for detecting disorder in phenyl/benzothiazole moieties .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₂₃H₁₅N₃OS requires m/z 381.0834) .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) be systematically addressed?

Answer:

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized protocols :

- Cell lines : Use authenticated lines (e.g., NCI-60 panel) with matched controls .

- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation (HPLC) over 24h .

- Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for batch-to-batch variability in synthesis .

Q. Example variability factors :

| Factor | Impact | Solution |

|---|---|---|

| Serum concentration | Alters free compound availability | Use ≤5% FBS in media |

| Exposure time | Underestimates slow-acting agents | Extend incubation to 72h |

Advanced: What computational approaches predict target interactions and structure-activity relationships (SAR)?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Prioritize poses with ΔG ≤ -8.0 kcal/mol .

- SAR studies : Modify substituents systematically and correlate with activity:

- Phenyl at C2 : Hydrophobic interactions; fluorination enhances metabolic stability .

- Benzothiazole : Hydrogen bonding via NH; methyl/ethyl groups improve solubility .

Q. SAR Table (Analog Compounds) :

| Substituent | Activity Trend | Reference |

|---|---|---|

| 4-Fluorophenyl | ↑ Apoptosis (HeLa) | |

| 4-Chlorophenyl | ↑ Topo-I inhibition |

Advanced: How to design mechanistic studies to elucidate the compound’s mode of action?

Answer:

- Target identification :

- Pull-down assays : Biotinylated compound + streptavidin beads to isolate binding proteins (LC-MS/MS analysis) .

- Kinase profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) .

- Functional assays :

- Apoptosis : Caspase-3/7 activation (Fluorometric assays) .

- Cell cycle : Flow cytometry (PI staining) for G2/M arrest .

Basic: What in vitro models are suitable for initial anti-cancer screening?

Answer:

- Cell viability : MTT/WST-1 assays in adherent lines (e.g., MCF-7, A549) .

- 3D models : Spheroids to mimic tumor microenvironments; monitor size reduction via microscopy .

- Selectivity index : Compare IC₅₀ in cancer vs. normal cells (e.g., HEK293) .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:

- Solubility enhancement :

- Prodrugs : Phosphate esters at the carboxamide group .

- Nanoformulations : PEGylated liposomes (dynamic light scattering for size optimization) .

- Metabolic stability : Introduce deuterium at benzothiazole NH to slow CYP450 degradation .

Advanced: How to address crystallographic refinement challenges (e.g., twinning, disorder)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.